(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
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Overview
Description
The compound (2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic molecule featuring a chromene core, which is a fused ring system containing both benzene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with an amine, typically under reflux conditions.
Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a methoxy-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s chromene core makes it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its complex structure and functional groups.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with biological macromolecules:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, altering their function.
Pathways Involved: It may inhibit key enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells. The chromene core can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide: can be compared with other chromene derivatives:
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-hydroxyphenyl)-2H-chromene-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its solubility and reactivity.
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide: The ethyl group can affect the compound’s lipophilicity and biological activity.
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-nitrophenyl)-2H-chromene-3-carboxamide: The nitro group can introduce different electronic effects, influencing the compound’s reactivity and interaction with biological targets.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, materials science, and beyond.
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-30-19-12-10-17(11-13-19)26-23(29)20-14-16-4-2-3-5-21(16)31-24(20)27-18-8-6-15(7-9-18)22(25)28/h2-14H,1H3,(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFQISUBSQZOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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